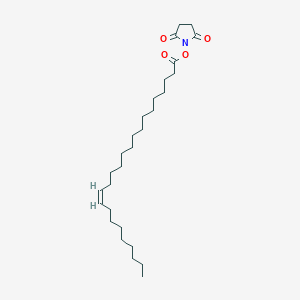

Succinimidyl Nervonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

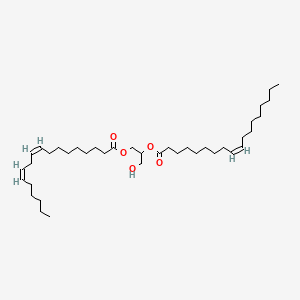

Succinimidyl Nervonate (SN) is a type of synthetic, water-soluble, amide-containing compound that has been used in a variety of scientific research applications. SN is composed of an amide group and a carboxylic acid group, which makes it highly reactive and useful for a variety of purposes. SN is a versatile compound with a wide range of applications due to its ability to react with a variety of compounds, including proteins, carbohydrates, and nucleic acids. It has been used in a variety of biochemical, physiological, and pharmacological research applications.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Succinimides and their derivatives, including succinimidyl esters, are notable for their diverse synthetic methods and significant biological activities. Succinimides serve as crucial intermediates in organic synthesis and have found applications in pharmacology due to their therapeutic potentials. The synthesis, reactions, and biological applications of succinimides, including their derivatives like succinimidyl esters, have been extensively studied, indicating their importance in drug discovery and development. These compounds exhibit a range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties, making them valuable in medicinal chemistry (Patil & Rajput, 2014).

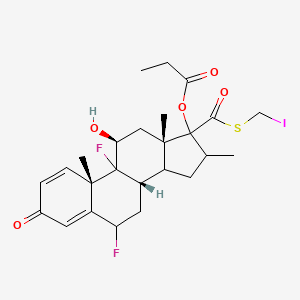

Applications in Bioconjugation and Radiolabeling

Succinimidyl esters, such as N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate ([*I]SGMIB), are particularly useful in the radio-iodination of proteins and peptides that undergo internalization after receptor or antigen binding. This process is crucial for developing diagnostic and therapeutic agents, especially in cancer research where targeted delivery and internalization can significantly improve treatment efficacy (Vaidyanathan & Zalutsky, 2007).

Label-Free Graphene Biosensors

The use of succinimidyl esters for non-covalent modification of graphene surfaces to create label-free biosensors represents a significant advance in the field of bioelectronics. These biosensors, designed for detecting cancer molecules with high specificity and sensitivity, utilize the binding affinity between proteins and antibodies, demonstrating the versatility of succinimidyl esters in creating high-performance diagnostic tools (Zhou et al., 2017).

Innovative Radiolabeling Techniques

The development of new radiolabeling agents, such as N-succinimidyl 3-(di-tert-butyl[18F]fluorosilyl)benzoate ([(18F]SiFB), highlights the ongoing innovation in using succinimidyl esters for PET imaging and research applications. These novel syntheses offer more efficient and direct methods for labeling proteins, expanding the toolkit available for biomedical imaging and molecular diagnostics (Kostikov et al., 2012).

Mécanisme D'action

Target of Action

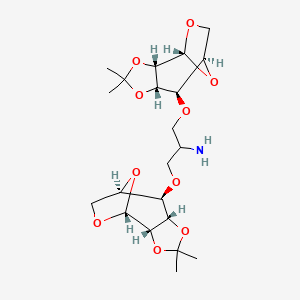

Succinimidyl Nervonate is a compound with the chemical formula C28H49NO4 Similar compounds such as n-succinimidyl n-methylcarbamate have been studied, and they affect chromatin, dna damage response, protein-ubiquitylation and chaperones, oxidative stress, tor pathway, and dna repair processes .

Mode of Action

It is known to be abiochemical for proteomics research . It is used in the medical field as an active substance and can be used in the synthesis of drugs for the treatment of musculoskeletal diseases and nervous system diseases, as well as biological markers and drug delivery systems .

Biochemical Pathways

These include chromatin, DNA damage response, protein-ubiquitylation and chaperones, oxidative stress, TOR pathway, and DNA repair processes . It acts as an epigenetic modifier as its treatment causes a reduction in global histone acetylation and formation of histone adducts .

Result of Action

The effects were rescued by the addition of reduced glutathione to the medium . Furthermore, it causes rapid depletion of total glutathione and reduced glutathione .

Action Environment

It is known that it exists in solid form with a white to yellow crystalline appearance . It is a drug intermediate with high chemical stability .

Analyse Biochimique

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules in the context of proteomics research .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Transport and Distribution

It is known to interact with various transporters or binding proteins, and it has effects on its localization or accumulation .

Subcellular Localization

It is known that it may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (Z)-tetracos-15-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H49NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(32)33-29-26(30)24-25-27(29)31/h9-10H,2-8,11-25H2,1H3/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDKSTRSSZZWDK-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H49NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3](/img/structure/B1140038.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)